
Methyl (3-fluoro-2-hydroxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluoro-2-hydroxyphenylboronic acid is coupled with methyl 2-bromoacetate in the presence of a palladium catalyst and a base. This reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of methyl 2-(3-fluoro-2-hydroxyphenyl)acetate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(3-fluoro-2-oxophenyl)acetate.
Reduction: The ester group can be reduced to an alcohol, yielding 2-(3-fluoro-2-hydroxyphenyl)ethanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Methyl 2-(3-fluoro-2-oxophenyl)acetate
Reduction: 2-(3-fluoro-2-hydroxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-(3-fluoro-2-hydroxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-hydroxyphenyl)acetate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Methyl 2-(3-chloro-2-hydroxyphenyl)acetate: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
Methyl 2-(3-bromo-2-hydroxyphenyl)acetate:
The uniqueness of methyl 2-(3-fluoro-2-hydroxyphenyl)acetate lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H9FO3 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC名 |
methyl 2-(3-fluoro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9FO3/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,12H,5H2,1H3 |
InChIキー |
CXLXZFORZFAJTD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(C(=CC=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




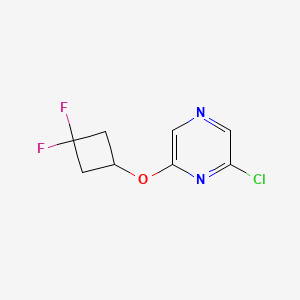
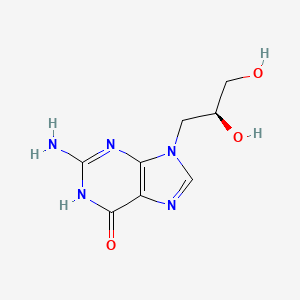
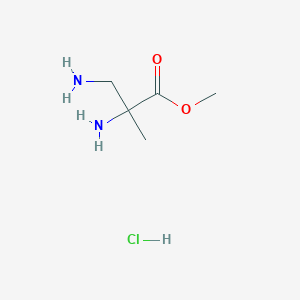

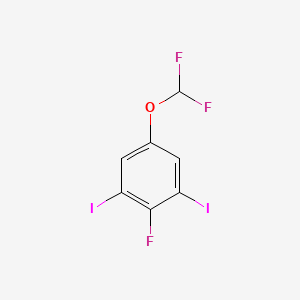


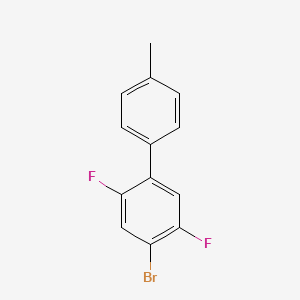


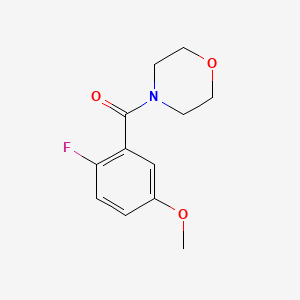
![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)
